
Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a bromophenyl group attached to a central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate typically involves multi-step organic reactions. One common method is the alkylation of a suitable amino acid derivative with a bromophenyl compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide or amines in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate can be compared with other similar compounds such as:
Ethyl 2-amino-3-phenyl-2-methylpropanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Ethyl 2-amino-3-(2-chlorophenyl)-2-methylpropanoate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Ethyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate: The presence of a fluorine atom imparts unique characteristics compared to the bromine-containing compound.
Eigenschaften
Molekularformel |
C12H16BrNO2 |
|---|---|
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H16BrNO2/c1-3-16-11(15)12(2,14)8-9-6-4-5-7-10(9)13/h4-7H,3,8,14H2,1-2H3 |
InChI-Schlüssel |
ZPZNXAPEWCXOJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(CC1=CC=CC=C1Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


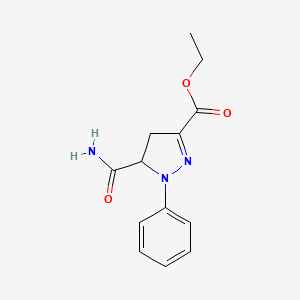

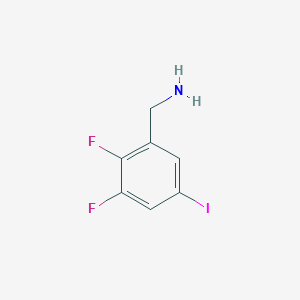
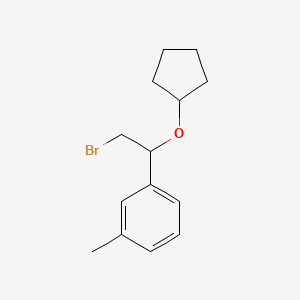
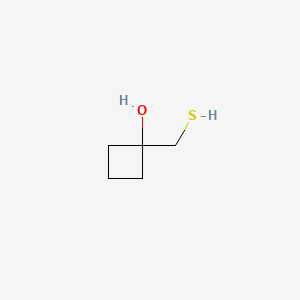

![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)
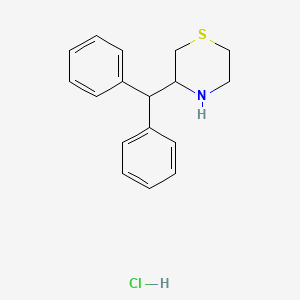
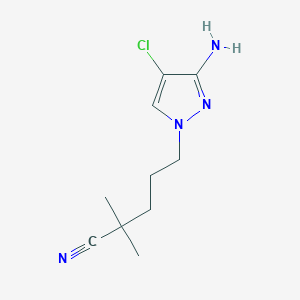

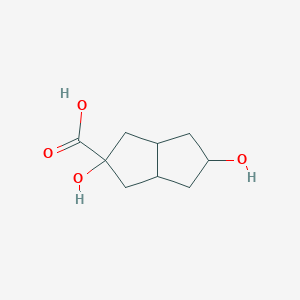
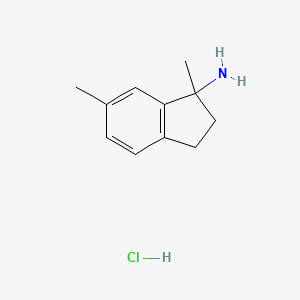
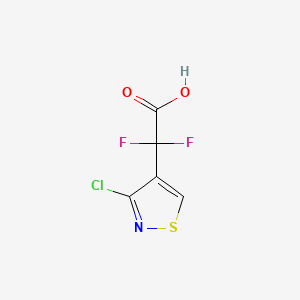
![5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13484600.png)
